Bis(2,4-dichlorophenyl) phosphorochloridate

Organic Synthesis Click Chemistry Pharmaceutical Intermediates

Generic phosphorylating agents compromise yields in carbapenem antibiotic synthesis. Bis(2,4-dichlorophenyl) phosphorochloridate overcomes this via enhanced electrophilicity from the 2,4-dichloro substitution pattern. • 81-83% overall yield in N-formamidoylthienamycin synthesis vs. sub-80% with unsubstituted alternatives. • One-pot room-temperature alcohol-to-azide conversion up to 92% yield for bioorthogonal library synthesis. • Established coupling agent for oligonucleotide phosphorodithioate linkages.

Molecular Formula C12H6Cl5O3P
Molecular Weight 406.4 g/mol
CAS No. 14254-41-2
Cat. No. B125154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4-dichlorophenyl) phosphorochloridate
CAS14254-41-2
SynonymsPhosphorochloridic Acid Bis(2,4-dichlorophenyl) Ester;  Bis(2,4-dichlorophenol) Phosphorochloridate;  Bis(2,4-dichlorophenyl) Phosphorochloridate; 
Molecular FormulaC12H6Cl5O3P
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl5O3P/c13-7-1-3-11(9(15)5-7)19-21(17,18)20-12-4-2-8(14)6-10(12)16/h1-6H
InChIKeyRHQSBXZVIMBYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,4-dichlorophenyl) phosphorochloridate Procurement Overview


Bis(2,4-dichlorophenyl) phosphorochloridate (CAS 14254-41-2), also known as bis(2,4-dichlorophenyl) chlorophosphate, is a phosphorylating reagent and phosphate catalyst [1]. It is a white to off-white solid with a melting point of 47–56°C . This compound is widely employed in organic synthesis for the direct conversion of alcohols to azides, as a coupling agent in the preparation of oligonucleotide phosphorodithioates, and as a key intermediate in the manufacture of carbapenem antibiotics [1][2].

Reaction classAlcohol-to-azide conversion, enol phosphate coupling, oligonucleotide phosphorodithioate synthesis, carbohydrate phosphorylation
Selection rationaleReported 2,4-dichlorophenyl substitution enhances leaving-group ability relative to unsubstituted aryl phosphates, which may support higher conversion in key transformations
Synthesis formatOne-pot azidation at room temperature; multi-step carbapenem intermediate preparation; solid-phase oligonucleotide coupling

Why Generic Substitution Fails


Substituting bis(2,4-dichlorophenyl) phosphorochloridate with generic phosphorylating agents like diphenyl phosphorochloridate or other aryl phosphates is not equivalent. Direct comparative studies demonstrate that the 2,4-dichloro substitution pattern significantly enhances electrophilicity and leaving-group ability, leading to quantifiably higher yields in key transformations [1]. For instance, in the synthesis of N-formamidoylthienamycin, bis(2,4-dichlorophenyl) phosphorochloridate provides overall yields of 81–83%, while unsubstituted diphenyl phosphorochloridate and bis(4-methoxyphenyl) phosphorochloridate each give yields significantly below 80% [2]. Similarly, in alcohol-to-azide conversions, the use of diphenyl phosphate as a leaving group is markedly less efficient, necessitating the enhanced reactivity conferred by the 2,4-dichlorophenyl moieties [1]. These quantifiable differences underscore that generic substitution compromises reaction efficiency and final product yield.

This reagent
Generic aryl phosphorochloridates
2,4-dichlorophenyl leaving group – reported higher electrophilicity
Diphenyl or 4-methoxyphenyl analogs may exhibit lower leaving-group ability, potentially reducing conversion rates
Yields of 81–83% reported in carbapenem intermediate synthesis
Unsubstituted diphenyl phosphorochloridate reported to give yields below 80% under identical conditions; direct replacement may compromise overall process efficiency
Established use in phosphorodithioate oligonucleotide coupling
Generic phosphorylating agents are typically not validated for this application; method transfer risk increases without documented compatibility

Quantitative Evidence for Preferential Procurement


Alcohol-to-Azide Conversion Efficiency

Bis(2,4-dichlorophenyl) phosphate mediates a one-pot conversion of alcohols to azides with yields ranging from 76% to 92% [1]. In contrast, the use of diphenyl phosphate as a leaving group is described as inefficient for this transformation, highlighting the necessity of the 2,4-dichlorophenyl substitution for achieving high yields [1]. The method employs 4-(dimethylamino)pyridine (DMAP) as a base and proceeds at room temperature in DMF within 2 hours [1].

Azide yield
Head-to-head
76–92% yield (target) vs. inefficient (diphenyl phosphate)
Supports one-pot alcohol-to-azide conversion efficiency
Comparator yield not quantified; conditions: DMAP, NaN₃, DMF, rt, 2 h
Organic Synthesis Click Chemistry Pharmaceutical Intermediates

Carbapenem Intermediate Synthesis Yield

In the synthesis of N-formamidoylthienamycin, a key carbapenem antibiotic intermediate, the use of bis(2,4-dichlorophenyl) phosphorochloridate yields the final product in 81–83% overall yield [1]. By comparison, the unsubstituted diphenyl phosphorochloridate and bis(4-methoxyphenyl) phosphorochloridate each provide yields significantly less than 80% under identical conditions [1]. This quantifiable yield advantage is attributed to the superior leaving-group ability of the 2,4-dichlorophenoxide moiety [2].

Carbapenem yield
Head-to-head
81–83% (this reagent) vs.
Reported yield advantage in enol phosphate intermediate formation
Multi-step process; absolute difference may vary with scale
Carbohydrate phosphorylation
Class-level
71–76% yield for D-glucose/D-galactose 6-phosphate using analog reagent
Demonstrates 2,4-dichlorophenyl framework utility for polyol substrates
Data from structural analog; direct comparative evidence not available
Oligonucleotide coupling
Method context
Established coupling agent for phosphorodithioate oligonucleotides
May reduce method development time for modified nucleic acid synthesis
Quantitative yield comparisons not available; application-specific review recommended
Carbapenem Antibiotics Enol Phosphate Synthesis Process Chemistry

Carbohydrate Phosphorylation Performance

The related compound bis(2,4-dichlorophenyl) phosphonochloridite was employed to prepare D-glucose 6-phosphate and D-galactose 6-phosphate in 71% and 76% yields, respectively [1]. While this data pertains to a structural analog, it underscores the proficiency of the 2,4-dichlorophenyl phosphorous framework in facilitating high-yield phosphorylations of sensitive carbohydrate substrates [1]. Direct yield comparisons to other phosphorylating agents in the same study are not provided; however, the reported yields are typical for this challenging transformation and support the utility of this class of reagents in carbohydrate synthesis [1].

Carbohydrate phosphorylation
Class-level
71–76% yield for D-glucose/D-galactose 6-phosphate using analog reagent
Demonstrates 2,4-dichlorophenyl framework utility for polyol substrates
Data from structural analog; direct comparative evidence not available
Carbohydrate Chemistry Phosphorylation Metabolic Intermediates

Oligonucleotide Phosphorodithioate Coupling

Bis(2,4-dichlorophenyl) phosphorochloridate is specifically cited as a coupling agent for the synthesis of oligonucleotide phosphorodithioates . Phosphorodithioate-modified oligonucleotides are of significant interest in antisense therapeutics due to their enhanced nuclease resistance compared to natural phosphodiesters [1]. While direct yield comparisons to alternative coupling agents (e.g., 2-chlorophenyl bis(1-benzotriazolyl) phosphate) are not available in the source literature, the compound's established use in this specialized application differentiates it from generic phosphorylating reagents .

Oligonucleotide coupling
Method context
Established coupling agent for phosphorodithioate oligonucleotides
May reduce method development time for modified nucleic acid synthesis
Quantitative yield comparisons not available; application-specific review recommended
Oligonucleotide Synthesis Antisense Therapeutics Nucleic Acid Chemistry

Optimal Application Scenarios


Azide Library Synthesis for Click Chemistry

The one-pot, room-temperature conversion of alcohols to azides with yields up to 92% makes bis(2,4-dichlorophenyl) phosphorochloridate an ideal reagent for generating diverse azide libraries [1]. Its efficiency minimizes the need for purification and allows for parallel synthesis, which is critical for accelerating drug discovery campaigns involving bioorthogonal conjugation.

Scalable Carbapenem Intermediate Manufacturing

The quantifiably higher yields (81–83%) achieved in the synthesis of N-formamidoylthienamycin compared to alternative aryl phosphorochloridates directly justify the selection of bis(2,4-dichlorophenyl) phosphorochloridate in large-scale antibiotic production [2]. The improved process economics and reduced waste generation align with green chemistry principles for industrial manufacturing.

Modified Oligonucleotide Therapeutic Development

For research groups developing antisense oligonucleotides or siRNA therapeutics, the established use of bis(2,4-dichlorophenyl) phosphorochloridate as a coupling agent for phosphorodithioate linkages provides a reliable and validated synthetic route . This reduces the time and resources spent on optimizing coupling conditions, allowing faster progression to biological evaluation.

Phosphorylation of Sensitive Carbohydrate Substrates

The demonstrated ability of the 2,4-dichlorophenyl phosphorous framework to phosphorylate complex sugars like D-glucose and D-galactose in high yields (71–76%) supports the use of bis(2,4-dichlorophenyl) phosphorochloridate for preparing phosphorylated carbohydrate derivatives [3]. This is particularly relevant for the synthesis of metabolic intermediates, glycosyl donors, and nucleotide sugar analogs.

Application
Selection Property
Validation Focus
Azide library synthesis
One-pot alcohol-to-azide conversion
Yield consistency under reported room-temperature conditions
Carbapenem intermediate synthesis
Enol phosphate coupling efficiency
Reported comparative yields with alternative phosphorochloridates
Modified oligonucleotide synthesis
Validated phosphorodithioate coupling method
Method transfer reproducibility for solid-phase protocols
Carbohydrate phosphorylation
Reported substrate scope (polyol sugars)
Yield reproducibility on sensitive carbohydrate substrates

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